molecular formula C5H6F2O B14775826 5,5-Difluoro-1-oxaspiro[2.3]hexane CAS No. 1197420-24-8

5,5-Difluoro-1-oxaspiro[2.3]hexane

Katalognummer: B14775826
CAS-Nummer: 1197420-24-8
Molekulargewicht: 120.10 g/mol
InChI-Schlüssel: RNALRSYAWLFJMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Difluoro-1-oxaspiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a four-membered ring. This compound is notable for its high strain energy, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene precursors in the presence of a base, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced fluorination techniques and catalysts to optimize the reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Difluoro-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various epoxides, alcohols, and halogenated derivatives, which can serve as intermediates in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

5,5-Difluoro-1-oxaspiro[2.3]hexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,5-Difluoro-1-oxaspiro[2.3]hexane involves its ability to undergo strain-release reactions, which drive the formation of more stable products. This strain-release is a key factor in its reactivity and its ability to interact with various molecular targets, including enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxaspiro[2.3]hexane: Lacks the fluorine atoms, resulting in different reactivity and stability.

    5,5-Dichloro-1-oxaspiro[2.3]hexane: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.

    5,5-Dibromo-1-oxaspiro[2.3]hexane:

Uniqueness

5,5-Difluoro-1-oxaspiro[2.3]hexane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The high strain energy of the spirocyclic structure also sets it apart from other similar compounds, making it a valuable intermediate in various synthetic applications .

Eigenschaften

CAS-Nummer

1197420-24-8

Molekularformel

C5H6F2O

Molekulargewicht

120.10 g/mol

IUPAC-Name

5,5-difluoro-1-oxaspiro[2.3]hexane

InChI

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8-4/h1-3H2

InChI-Schlüssel

RNALRSYAWLFJMF-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(F)F)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.